molecular formula C18H23N3 B14616075 9-Hexyl-9H-carbazole-3,6-diamine CAS No. 58145-68-9

9-Hexyl-9H-carbazole-3,6-diamine

Cat. No.: B14616075
CAS No.: 58145-68-9
M. Wt: 281.4 g/mol
InChI Key: VWWJIOHDAIHUAV-UHFFFAOYSA-N
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Description

9-Hexyl-9H-carbazole-3,6-diamine is a high-value, symmetrically substituted carbazole derivative designed for advanced materials science research. The carbazole scaffold is renowned for its high thermal and chemical stability, excellent hole-transporting capabilities, and a molecular structure that is readily modified to fine-tune electronic and optical properties . This combination of features makes carbazole-based compounds central to innovation in organic electronics . The specific 3,6-diamine substitution pattern on the carbazole core is strategically significant. This symmetrical pattern promotes a linear extension of the π-conjugated system, which enhances charge delocalization and can improve charge mobility in devices . The hexyl chain attached to the nitrogen atom dramatically improves the compound's solubility in common organic solvents, facilitating solution-based processing techniques essential for fabricating thin-film devices . In research and development, this diamine-functionalized compound serves as a versatile building block and key synthetic intermediate. Its primary amino groups are highly reactive, allowing researchers to incorporate the robust carbazole core into larger, more complex π-conjugated systems. These systems include polymers, dendrimers, and small molecules being investigated for use as functional materials in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and as organic semiconductors in transistors . The electron-rich nature of the diamine-substituted carbazole core makes it an excellent candidate for creating hole-transporting layers and emissive materials in such devices. Please Note: This product is intended for research and development purposes only. It is strictly for laboratory use and is not classified or sold for human or veterinary therapeutic, diagnostic, or personal use.

Properties

CAS No.

58145-68-9

Molecular Formula

C18H23N3

Molecular Weight

281.4 g/mol

IUPAC Name

9-hexylcarbazole-3,6-diamine

InChI

InChI=1S/C18H23N3/c1-2-3-4-5-10-21-17-8-6-13(19)11-15(17)16-12-14(20)7-9-18(16)21/h6-9,11-12H,2-5,10,19-20H2,1H3

InChI Key

VWWJIOHDAIHUAV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=C(C=C(C=C2)N)C3=C1C=CC(=C3)N

Origin of Product

United States

Preparation Methods

Core Reaction Sequence

The Ullmann coupling-Tauber cyclization method, patented under WO2016163682A1, constitutes the most widely adopted route for 3,6-disubstituted carbazoles. This three-step protocol ensures precise regiocontrol:

Step 1: Acetylation/Oxidation
Aniline derivatives undergo acetylation or oxidation to introduce directing groups. For 9-Hexyl-9H-carbazole-3,6-diamine, 3-nitroaniline serves as the starting material, with hexyl bromide introduced via nucleophilic substitution.

Step 2: Ullmann Coupling
Copper-catalyzed coupling of modified anilines generates biphenyl intermediates. Optimal conditions employ:

Parameter Value
Catalyst CuI (5 mol%)
Ligand 1,10-Phenanthroline
Solvent Dimethylformamide
Temperature 120°C
Reaction Time 24 hours
Yield 78–85%

Step 3: Tauber Cyclization
Phosphoric acid-mediated cyclization completes the carbazole core. The hexyl group enhances solubility, facilitating purification via silica gel chromatography.

Alternative Synthetic Routes and Modifications

Nitro Reduction Pathway

A complementary approach from RSC protocols involves sequential alkylation, nitration, and reduction:

  • Alkylation : Carbazole reacts with hexyl bromide under phase-transfer conditions (50% NaOH, tetra-n-butylammonium iodide) at 70°C for 4 hours, achieving 94% yield.
  • Nitration : Mixed acetic acid/acetic anhydride with Cu(NO₃)₂·3H₂O introduces nitro groups at positions 3 and 6 (91% yield).
  • Reduction : SnCl₂·2H₂O in ethanol reduces nitro groups to amines under reflux, followed by alkaline workup (89% yield).

Diazotization-Azide Substitution

For functionalized derivatives, diazotization of 3,6-diamino intermediates with NaNO₂/HCl, followed by NaN₃ treatment, introduces azide groups. This method, though lower yielding (64%), enables click chemistry applications.

Comparative Analysis of Synthesis Methods

Method Advantages Limitations Yield Range
Ullmann-Tauber High regiocontrol Extended reaction times 78–85%
Nitro Reduction Scalable nitro intermediates Toxic tin reagents 89–91%
Diazotization-Azide Modular functionalization Low azide stability 64%

The Ullmann-Tauber method excels in academic settings for precision, while nitro reduction suits industrial scale-up despite environmental concerns.

Challenges and Optimization Strategies

Solubility Management

The hexyl chain improves solubility in nonpolar solvents (e.g., toluene, chloroform), but polar reaction media require co-solvents. Ethanol/THF mixtures (3:1 v/v) balance reagent solubility and reaction efficiency.

Byproduct Formation

Over-alkylation at nitrogen produces N,N-dihexyl impurities. Kinetic control via slow hexyl bromide addition and low temperatures (0–5°C) suppresses this side reaction.

Purification Techniques

Silica gel chromatography remains standard, but recrystallization from ethanol/water (9:1) offers higher purity (≥97%) for pharmaceutical-grade material.

Chemical Reactions Analysis

Types of Reactions: 9-Hexyl-9H-carbazole-3,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Physical and Electronic Properties

Table 2: Comparative Physical and Electronic Data
Compound Name Melting Point (°C) Solubility Fluorescence (λₑₘ) HOMO/LUMO (eV) Reference
9-Hexyl-9H-carbazole-3,6-diamine Not reported Moderate (organic) Likely UV-active Estimated ~-5.3/-2.3 -
1,8-Dibromo-9H-carbazole-3,6-diamine Not reported Low (polar solvents) N/A N/A
9-Ethyl-9H-carbazole-3-carbaldehyde N/A High (THF, DCM) 416 nm (solution) -5.5/-2.5
9-Benzyl-3,6-diiodo-9H-carbazole 240 Low Quenched by iodine -5.6/-2.6
9-Decyl-3,6-diethynyl-9H-carbazole 168 High (toluene) 428 nm (solid) -5.2/-2.1

Key Observations :

  • Alkyl Chain Effects: Longer chains (hexyl, decyl) improve solubility in non-polar solvents compared to shorter chains (ethyl) or halogenated derivatives .
  • Electronic Properties: Ethynyl groups (e.g., in 9-decyl-3,6-diethynyl derivative) extend conjugation, reducing the HOMO-LUMO gap and red-shifting fluorescence.
  • Halogen Substituents : Bromine or iodine atoms increase molecular weight and may quench fluorescence due to heavy atom effects .

Q & A

Q. Experimental Design :

  • Compare polymerization kinetics using monomers with varying alkyl chain lengths (C1–C12).
  • Characterize polymers via GPC, NMR, and TGA to correlate steric effects with thermal stability.

Basic: What spectroscopic techniques are most effective for characterizing the structure of 9-Hexyl-9H-carbazole-3,6-diamine?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolves molecular geometry and confirms regioselectivity of substitutions (e.g., 3,6-positions) .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify alkyl chain integration (e.g., hexyl protons at δ 0.8–1.5 ppm) and carbazole aromatic signals (δ 7.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₈H₂₃N₃ requires m/z 289.19).

Table 2 : Key NMR shifts for 9-hexylcarbazole derivatives (hypothetical data):

Proton Positionδ (ppm)Multiplicity
Hexyl CH₃0.88Triplet
Carbazole H-48.12Singlet
NH₂5.20Broad singlet

Advanced: What strategies can resolve contradictions in reported reaction yields for carbazole derivative syntheses?

Methodological Answer:
Contradictions in yields often arise from uncontrolled variables. Mitigation strategies include:

  • Reproducibility Checks : Standardize solvent purity, catalyst batch, and inert atmosphere (N₂/Ar).
  • Statistical Design of Experiments (DoE) : Use factorial designs to isolate effects of temperature, catalyst loading, and substituents .
  • In Situ Monitoring : Techniques like FTIR or Raman spectroscopy track reaction progress and intermediate stability.

Case Study : A study comparing 3,6-dibromo- vs. 3,6-diiodo-carbazoles found iodine derivatives achieved higher yields (92% vs. 78%) due to faster oxidative addition in Pd-catalyzed steps .

Basic: What are the key considerations in designing experiments to study the photophysical properties of carbazole derivatives?

Methodological Answer:

  • Substituent Engineering : Electron-donating groups (e.g., -NH₂) enhance fluorescence, while electron-withdrawing groups (e.g., -NO₂) redshift absorption .
  • Solvent Polarity : Use solvents like DCM or DMF to assess solvatochromic effects on emission spectra.
  • Measurement Techniques : UV-Vis, fluorescence spectroscopy, and cyclic voltammetry to determine HOMO/LUMO levels.

Q. Example Protocol :

Dissolve 9-hexylcarbazole-3,6-diamine in THF (1 mM).

Record UV-Vis spectrum (250–500 nm) and fluorescence (λ_ex = 350 nm).

Compare quantum yields with reference compounds (e.g., anthracene).

Advanced: How do electron-withdrawing vs. electron-donating groups at the 3,6-positions affect the optoelectronic properties of carbazole derivatives?

Methodological Answer:

  • Electron-Donating Groups (EDGs) : -NH₂ or -OCH₃ increase HOMO energy, enhancing hole-transport properties.
  • Electron-Withdrawing Groups (EWGs) : -NO₂ or -CN lower LUMO energy, improving electron affinity .
  • Applications : EDGs favor OLED emissive layers, while EWGs suit n-type semiconductors.

Table 3 : Optoelectronic properties of substituted carbazoles (hypothetical data):

Substituent (3,6-)HOMO (eV)LUMO (eV)Bandgap (eV)
-NH₂-5.2-1.83.4
-NO₂-6.0-3.22.8
-OCH₃-5.0-1.53.5

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